molecular formula C14H13NO2 B595783 4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL CAS No. 1261943-49-0

4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL

Cat. No.: B595783
CAS No.: 1261943-49-0
M. Wt: 227.263
InChI Key: PDBNFODZMCQSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4-[3-(N-Methylaminocarbonyl)phenyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-[3-(N-Methylaminocarbonyl)phenyl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-[3-(N-Methylaminocarbonyl)phenyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[3-(N-Methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylaminocarbonyl groups play crucial roles in its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(N-Methylaminocarbonyl)phenyl]phenol can be compared with other similar compounds, such as:

  • 4’-Hydroxy-N-methyl [1,1’-biphenyl]-3-carboxamide
  • 3-(4-Hydroxyphenyl)-N-methylbenzamide

These compounds share similar structural features but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(17)12-4-2-3-11(9-12)10-5-7-13(16)8-6-10/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBNFODZMCQSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683537
Record name 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-49-0
Record name 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.